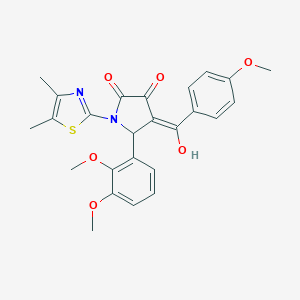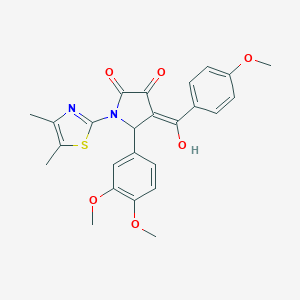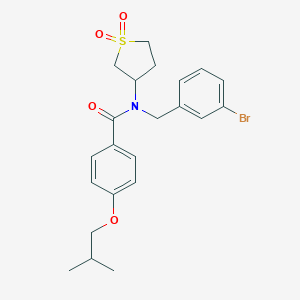![molecular formula C17H16F2N4O B265189 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, which can prevent the proliferation of cancer cells. In addition, it has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one in lab experiments is its potency against cancer cells and bacterial strains. However, one of the limitations is its potential toxicity, which can affect the viability of normal cells.
Future Directions
There are several future directions for the research on 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One direction is to explore its potential applications in drug discovery and design. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
Synthesis Methods
The synthesis of 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 3,5-difluoroaniline with 2,6-dimethyl-4-nitroaniline in the presence of a reducing agent such as iron powder or sodium dithionite. The resulting intermediate is then reacted with formic acid and acetic anhydride to yield the final product.
Scientific Research Applications
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Product Name |
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
|---|---|
Molecular Formula |
C17H16F2N4O |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H16F2N4O/c1-8-3-13-15(14(24)4-8)16(10-5-11(18)7-12(19)6-10)23-17(21-13)20-9(2)22-23/h5-8,16H,3-4H2,1-2H3,(H,20,21,22) |
InChI Key |
MYIJKDQIDFCTBY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CC2=C(C(N3C(=N2)N=C(N3)C)C4=CC(=CC(=C4)F)F)C(=O)C1 |
SMILES |
CC1CC2=C(C(N3C(=N2)N=C(N3)C)C4=CC(=CC(=C4)F)F)C(=O)C1 |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC(=CC(=C4)F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265137.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)